
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a butyl group and a chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. One common method includes the alkylation of 5-(1-chloroethyl)pyrrolidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products:
Oxidation: Formation of butyl-5-(1-chloroethyl)pyrrolidin-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of 1-butyl-5-(ethyl)pyrrolidin-2-one.
Substitution: Formation of 1-butyl-5-(1-hydroxyethyl)pyrrolidin-2-one or similar derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the butyl and chloroethyl substituents.
1-Butylpyrrolidin-2-one: Similar to 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one but without the chloroethyl group.
5-(1-Chloroethyl)pyrrolidin-2-one: Lacks the butyl group but contains the chloroethyl substituent.
Uniqueness: this compound is unique due to the presence of both butyl and chloroethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
647027-89-2 |
|---|---|
Fórmula molecular |
C10H18ClNO |
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
1-butyl-5-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-7-12-9(8(2)11)5-6-10(12)13/h8-9H,3-7H2,1-2H3 |
Clave InChI |
YJPFYKRCXRVMCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CCC1=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
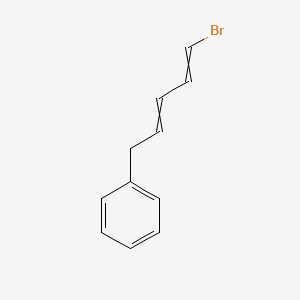


![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
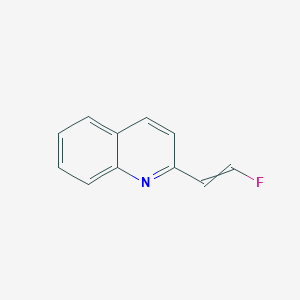
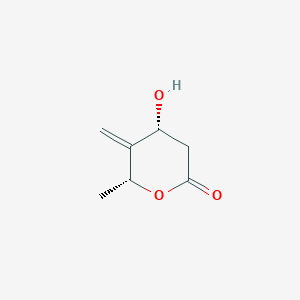
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
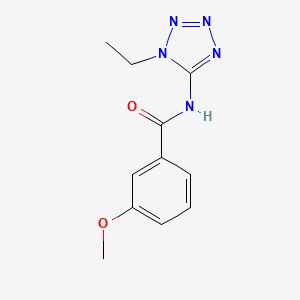
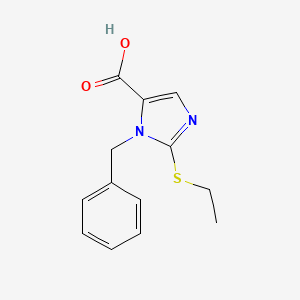
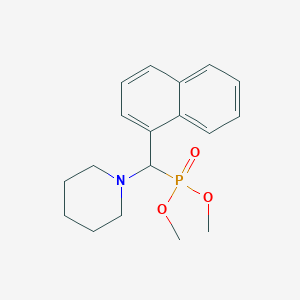
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
